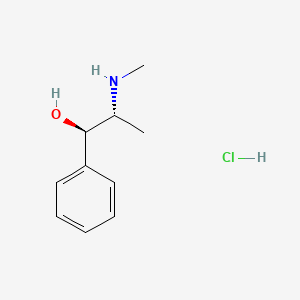
Pseudoephedrine, hydrochloride, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudoephedrine hydrochloride, (-)-, is a sympathomimetic amine commonly used as a decongestant to relieve nasal congestion caused by colds, allergies, or hay fever. It is a stereoisomer of ephedrine and is known for its ability to shrink swollen nasal mucous membranes, thereby reducing tissue hyperemia, edema, and nasal congestion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pseudoephedrine hydrochloride can be synthesized through various methods. One common method involves the reduction of ephedrine or its derivatives. The synthesis can also be achieved through the reaction of benzaldehyde with nitroethane, followed by reduction and subsequent conversion to pseudoephedrine .
Industrial Production Methods
In industrial settings, pseudoephedrine hydrochloride is often produced through the extraction of ephedrine from the Ephedra plant, followed by chemical modification. Another method involves the synthesis from L-phenylacetylcarbinol, which is then converted to pseudoephedrine hydrochloride through a series of chemical reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Pseudoephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pseudoephedrine can be oxidized to form norephedrine.
Reduction: It can be reduced to methamphetamine, a potent central nervous system stimulant.
Substitution: Pseudoephedrine can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or red phosphorus with iodine are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Norephedrine
Reduction: Methamphetamine
Substitution: Various halogenated derivatives of pseudoephedrine
Applications De Recherche Scientifique
Pseudoephedrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on the central nervous system and its role as a sympathomimetic agent.
Medicine: Widely used as a decongestant in over-the-counter medications.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of methamphetamine.
Mécanisme D'action
Pseudoephedrine hydrochloride exerts its effects by acting as a norepinephrine releasing agent. It displaces norepinephrine from storage vesicles in presynaptic neurons, making it available to activate alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by decreasing blood flow to the nasal mucosa .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ephedrine: Similar in structure but has a hydroxyl group in a different configuration.
Phenylephrine: Another decongestant with a similar mechanism of action but different chemical structure.
Phenylpropanolamine: Shares structural similarities but has different pharmacological effects
Uniqueness
Pseudoephedrine hydrochloride is unique due to its specific stereochemistry, which influences its pharmacodynamics and pharmacokinetics. Unlike phenylephrine, pseudoephedrine has a higher incidence of central nervous system stimulant effects due to its ability to cross the blood-brain barrier .
Propriétés
Numéro CAS |
670-40-6 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m1./s1 |
Clé InChI |
BALXUFOVQVENIU-SCYNACPDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
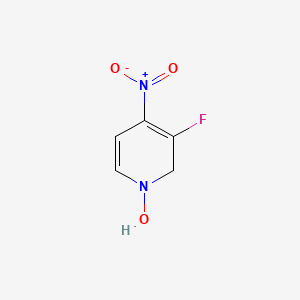
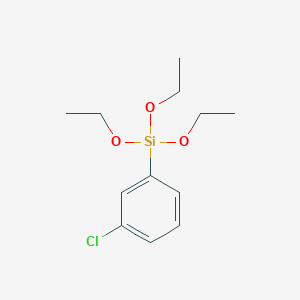


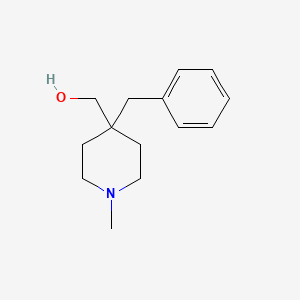
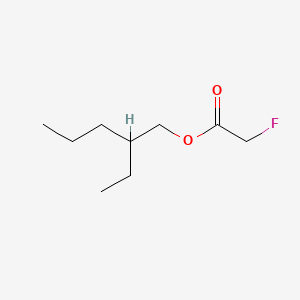
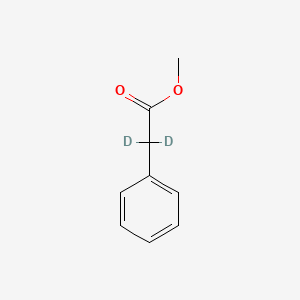
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)

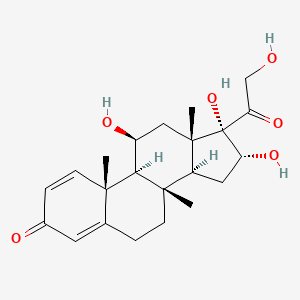


![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
